molecular formula C15H17N3O4S B2942141 N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688054-85-5

N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Cat. No.: B2942141
CAS No.: 688054-85-5
M. Wt: 335.38
InChI Key: USTHBFPGRRDYPV-UHFFFAOYSA-N
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Description

N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of quinazolinone derivatives, known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. It showcases a unique combination of functional groups that contribute to its wide-ranging applications in scientific research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Cyclization Reactions: : The formation of the quinazolinone ring system often begins with a cyclization reaction involving the condensation of appropriate amines and aldehydes or ketones.

  • Thioxo Functionalization: : Introduction of the thioxo group is achieved through reactions involving thiolating agents.

  • Final Amidation: : The isopropyl group and propanamide moiety are introduced in the final steps via amidation reactions.

Industrial Production Methods

Industrial synthesis focuses on optimizing yield and purity while minimizing reaction steps and costs. This often involves:

  • Continuous Flow Chemistry: : Enables the efficient production of large quantities through automated processes.

  • Green Chemistry Principles: : Utilization of environmentally friendly solvents and reagents to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide undergoes various chemical reactions, including:

  • Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.

  • Substitution Reactions:

  • Cyclization and Rearrangement: : The compound can undergo intramolecular cyclization or rearrangement, leading to structurally diverse analogs.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

  • Reducing Agents: : Like lithium aluminum hydride or sodium borohydride for reduction reactions.

  • Catalysts: : Transition metal catalysts (e.g., palladium, platinum) to facilitate substitution and cyclization reactions.

Major Products

The major products formed from these reactions are often derivatives of the original compound, with modifications at specific functional groups enhancing their biological activities or chemical stability.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : The compound serves as a building block for the synthesis of complex organic molecules.

  • Catalysis: : Used as a catalyst or catalyst precursor in various organic transformations.

Biology

  • Enzyme Inhibition: : Inhibits specific enzymes, useful in studying biochemical pathways.

  • Receptor Binding Studies: : Acts as a ligand for binding studies on biological receptors.

Medicine

  • Drug Development: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Diagnostics: : Used in the development of diagnostic agents for imaging and disease detection.

Industry

  • Material Science: : Incorporated into materials with unique electronic or optical properties.

  • Agriculture: : Evaluated for use as a pesticide or herbicide due to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline Derivatives: : Such as erlotinib and gefitinib, known for their anticancer activities.

  • Thioxoquinazolinones: : Compounds like thioxoquinazolinone analogs with similar bioactive properties.

  • Dioxoloquinazolines: : Structurally related compounds with variations in functional groups.

Uniqueness

N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide stands out due to its unique combination of functional groups, providing a distinctive reactivity profile and broad spectrum of biological activities not commonly found in other similar compounds.

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Properties

IUPAC Name

3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-8(2)16-13(19)3-4-18-14(20)9-5-11-12(22-7-21-11)6-10(9)17-15(18)23/h5-6,8H,3-4,7H2,1-2H3,(H,16,19)(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTHBFPGRRDYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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